molecular formula C8H9Cl2NO2S B13161258 1-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide

1-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide

Cat. No.: B13161258
M. Wt: 254.13 g/mol
InChI Key: GJNQNVMQQMALAJ-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dichlorophenyl group attached to a methanesulfonamide moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical entities.

Preparation Methods

The synthesis of 1-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide typically involves the reaction of 2,3-dichloroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to achieve efficient synthesis with minimal by-products .

Chemical Reactions Analysis

1-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and catalysts to enhance reaction rates. .

Scientific Research Applications

1-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound acts as a precursor to drugs that modulate neurotransmitter receptors, such as dopamine and serotonin receptors. These interactions lead to the therapeutic effects observed in the treatment of psychiatric disorders. The compound’s sulfonamide group plays a crucial role in binding to the active sites of target proteins, thereby influencing their activity .

Properties

Molecular Formula

C8H9Cl2NO2S

Molecular Weight

254.13 g/mol

IUPAC Name

1-(2,3-dichlorophenyl)-N-methylmethanesulfonamide

InChI

InChI=1S/C8H9Cl2NO2S/c1-11-14(12,13)5-6-3-2-4-7(9)8(6)10/h2-4,11H,5H2,1H3

InChI Key

GJNQNVMQQMALAJ-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

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